

Spectroscopic and Synthetic Profile of N2-Phenoxyacetylguanosine: A Technical Guide

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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **N2-Phenoxyacetylguanosine**, a critical reagent in oligonucleotide synthesis. The strategic use of the phenoxyacetyl protecting group offers advantages in the deprotection steps of synthesizing modified oligonucleotides. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N2-Phenoxyacetylguanosine** and its protected intermediate. While a complete dataset is not publicly available in aggregated form, the following information has been compiled from relevant literature.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Chemical Shifts (δ) for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine[1]

Proton	Chemical Shift (ppm)	Multiplicity
H8	8.07	s
H1'	6.45	t
CH ₂ (pac)	5.05	s
H3'	4.75	m
CH ₃ (trityl)	3.86	s

Note: Data obtained in CD₃OD. "pac" refers to the phenoxyacetyl group. "trityl" refers to the dimethoxytrityl group.

Table 2: ¹³C NMR Spectroscopic Data for **N2-Phenoxyacetylguanosine**

A complete, assigned ¹³C NMR spectrum for **N2-Phenoxyacetylguanosine** is not readily available in the public domain. Researchers are advised to acquire and interpret a ¹³C NMR spectrum of their synthesized compound and compare it with the expected chemical shifts for the guanosine, ribose, and phenoxyacetyl moieties.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine[1]

Ionization Mode	m/z	Fragment
FAB-MS (positive ion)	[Data not available in abstract]	[M+H] ⁺ or other relevant fragments

Note: The original publication indicates that Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used for characterization. Access to the full publication is required to obtain the specific m/z values.

Experimental Protocols

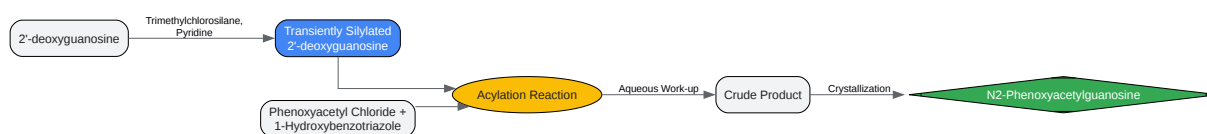
The synthesis of **N2-Phenoxyacetylguanosine** involves the protection of the exocyclic amine of 2'-deoxyguanosine. The following protocol is based on the method described by Schulhof, J. C., Molko, D., & Teoule, R. (1987).[1]

Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine

- **Transient Silylation:** 2'-deoxyguanosine is dried by co-evaporation with dry pyridine. It is then suspended in dry pyridine, and trimethylchlorosilane is added. The mixture is stirred at room temperature to achieve transient silylation of the hydroxyl groups.
- **Acylation:** In a separate flask, 1-hydroxybenzotriazole is dried and suspended in a mixture of acetonitrile and pyridine. Phenoxyacetyl chloride is then added to this suspension.
- **Reaction:** The suspension from step 2 is added to the silylated 2'-deoxyguanosine solution from step 1. The reaction mixture is stirred at room temperature.
- **Work-up and Deprotection:** The reaction is quenched, and the silyl protecting groups are removed during an aqueous work-up.
- **Purification:** The crude product is purified by crystallization to yield N2-phenoxyacetyl-2'-deoxyguanosine.

Visualized Workflow

The following diagram illustrates the synthetic pathway for the preparation of **N2-Phenoxyacetylguanosine**.



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Caption: Synthesis of **N2-Phenoxyacetylguanosine**.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of **N2-Phenoxyacetylguanosine**. For more in-depth analysis and complete spectroscopic data, consulting the primary literature is recommended.

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References

- 1. academic.oup.com [academic.oup.com]
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